molecular formula C11H15NO B14692843 Formanilide, N-butyl- CAS No. 35082-00-9

Formanilide, N-butyl-

Cat. No.: B14692843
CAS No.: 35082-00-9
M. Wt: 177.24 g/mol
InChI Key: QPVBEECXBFAHRA-UHFFFAOYSA-N
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Description

Formanilide, N-butyl- is an organic compound that belongs to the class of formamides It is a derivative of formanilide where the hydrogen atom on the nitrogen is replaced by a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Formanilide, N-butyl- can be synthesized through the formylation of N-butylaniline. One common method involves the reaction of N-butylaniline with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically takes place under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Formanilide, N-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through distillation or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Formanilide, N-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-butyl-N-phenylformamide.

    Reduction: Reduction reactions can convert it back to N-butylaniline.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-butyl-N-phenylformamide.

    Reduction: N-butylaniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Formanilide, N-butyl- has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used as an additive in rubber products and as a precursor in the synthesis of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Formanilide, N-butyl- involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The butyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Formanilide: The parent compound with a hydrogen atom instead of a butyl group.

    N-methylformanilide: A derivative with a methyl group on the nitrogen.

    N-ethylformanilide: A derivative with an ethyl group on the nitrogen.

Uniqueness

Formanilide, N-butyl- is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of proteins and membranes.

Properties

CAS No.

35082-00-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-butyl-N-phenylformamide

InChI

InChI=1S/C11H15NO/c1-2-3-9-12(10-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI Key

QPVBEECXBFAHRA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C=O)C1=CC=CC=C1

Origin of Product

United States

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